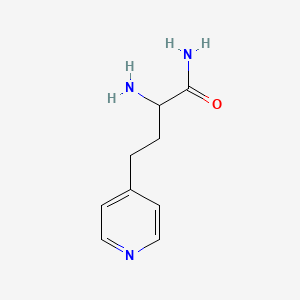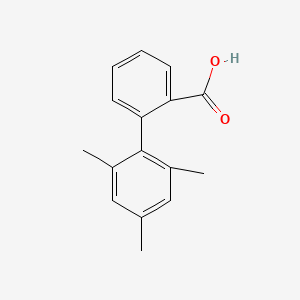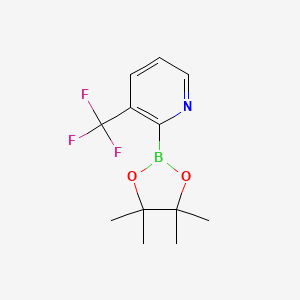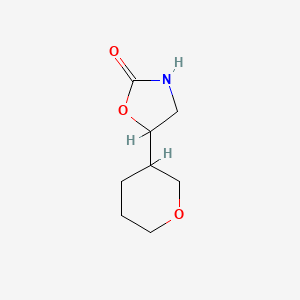
(2S)-2-(2-bromophenyl)oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(2-bromophenyl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound features a bromine atom attached to a phenyl ring, which is in turn connected to the oxirane ring. The stereochemistry of the compound is denoted by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-bromophenyl)oxirane can be achieved through various methods. One common approach involves the epoxidation of alkenes. For instance, the starting material, 2-bromostyrene, can be subjected to epoxidation using a peracid such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to yield the desired epoxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale epoxidation reactions. The process may utilize catalysts to enhance the reaction efficiency and selectivity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
化学反应分析
Types of Reactions
(2S)-2-(2-bromophenyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to yield alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Ring-Opening Reactions: Acidic or basic conditions can facilitate the ring-opening process. For example, treatment with hydrochloric acid or sodium hydroxide can lead to the formation of diols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl oxiranes.
Ring-Opening Reactions: Diols or other functionalized derivatives.
Oxidation and Reduction: Ketones or alcohols.
科学研究应用
(2S)-2-(2-bromophenyl)oxirane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism of action of (2S)-2-(2-bromophenyl)oxirane involves its ability to undergo nucleophilic substitution and ring-opening reactions. The oxirane ring is highly strained, making it susceptible to attack by nucleophiles. This reactivity allows the compound to interact with various biological targets, such as enzymes and proteins, potentially leading to the modulation of their activity .
相似化合物的比较
Similar Compounds
- (2S)-2-(3-bromophenyl)oxirane
- (2S)-2-(4-bromophenyl)oxirane
- (2S)-2-(2-chlorophenyl)oxirane
Uniqueness
(2S)-2-(2-bromophenyl)oxirane is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. The stereochemistry also plays a crucial role in determining its biological activity and selectivity in various reactions .
属性
分子式 |
C8H7BrO |
|---|---|
分子量 |
199.04 g/mol |
IUPAC 名称 |
(2S)-2-(2-bromophenyl)oxirane |
InChI |
InChI=1S/C8H7BrO/c9-7-4-2-1-3-6(7)8-5-10-8/h1-4,8H,5H2/t8-/m1/s1 |
InChI 键 |
ZHYZZBGVWDYSEW-MRVPVSSYSA-N |
手性 SMILES |
C1[C@@H](O1)C2=CC=CC=C2Br |
规范 SMILES |
C1C(O1)C2=CC=CC=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid](/img/structure/B13625863.png)











![4-{[(5-Chloropyridin-3-yl)oxy]methyl}pyridin-2-aminedihydrochloride](/img/structure/B13625937.png)

